(+)-8-Phenylmenthol

Description

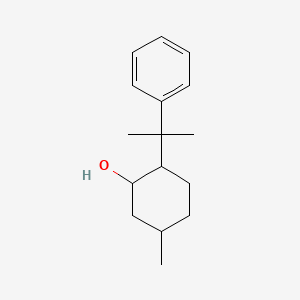

(+)-8-Phenylmenthol is a chiral auxiliary derived from menthol, featuring a phenyl substituent at the C8 position of the cyclohexane ring. Its structure combines the rigid bicyclic framework of menthol with an aromatic group, which enhances steric and electronic interactions in stereoselective reactions . Synthesized via radical arylation of isopulegol or Grignard reactions starting from (R)-pulegone, it is widely used in asymmetric synthesis to control diastereo- and enantioselectivity . The (+)-enantiomer is particularly valued in reactions such as Diels-Alder cycloadditions, Michael additions, and hydroaminations, where it induces high stereochemical fidelity (80–98% enantiomeric excess) .

Properties

IUPAC Name |

5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQIZFCJMGWUGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57707-91-2 | |

| Record name | (+)-8-Phenylmenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-8-Phenylmenthol typically involves the following steps:

Starting Material: The process begins with commercially available menthol.

Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with menthol to introduce the phenyl group.

Hydrogenation: The resulting product is then subjected to hydrogenation to reduce any double bonds and obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Chemical Reactions Analysis

Diels-Alder Reactions

(+)-8-Phenylmenthol esters direct endo-selective cycloadditions by shielding one face of the dienophile. The phenyl group stabilizes the transition state via π-π interactions, while the menthol scaffold adopts a chair conformation to enforce steric control .

Radical Smiles-Truce Rearrangement

This compound derivatives participate in radical-mediated hydroarylations to form quaternary carbon centers. The reaction leverages hydrogen atom transfer (HAT) and aryl sulfonates .

Birch Reduction-Alkylation

8-Phenylmenthyl esters of salicylic acid undergo Birch reduction followed by diastereoselective alkylation to form quaternary stereocenters .

Electrochemical Homo/Heterocoupling

The auxiliary enables diastereoselective anodic coupling of malonic acid derivatives via radical intermediates .

Cycloadditions Beyond Diels-Alder

The auxiliary facilitates asymmetric [2+2] and [3+2] cycloadditions. For example, titanium-catalyzed [2+2] reactions of ketenes show >90% ee .

Critical Analysis

-

Strength : Unmatched stereocontrol in Diels-Alder and Birch reactions due to π-stacking and steric effects.

-

Limitation : Cost and multi-step synthesis, though modern radical methods improve accessibility .

This compound remains indispensable in asymmetric catalysis, natural product synthesis, and materials science.

Scientific Research Applications

(+)-8-Phenylmenthol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing into its use as a potential therapeutic agent for various conditions, including pain relief and respiratory ailments.

Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and cooling sensation.

Mechanism of Action

The mechanism of action of (+)-8-Phenylmenthol involves its interaction with specific molecular targets:

TRPM8 Receptors: It activates the transient receptor potential melastatin 8 (TRPM8) receptors, which are responsible for the cooling sensation.

Neuronal Pathways: By inhibiting calcium ion currents in neuronal membranes, it exerts analgesic effects and provides relief from pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (+)-8-phenylmenthol with structurally or functionally related chiral auxiliaries:

Key Findings:

Steric vs. Electronic Effects : The C8-phenyl group in this compound provides superior steric shielding compared to menthol, enabling >90% de in Diels-Alder reactions . Electronic interactions between the phenyl ring and reactive intermediates further enhance selectivity in Michael additions .

Enantiomer-Specific Applications : (–)-8-Phenylmenthol, when paired with (S)-Xyl-BINAP, achieves double asymmetric induction in hydroamination, yielding β-methylphenylalanine with >99% d.r. .

Substitutes and Alternatives: trans-2-Phenylcyclohexanol offers scalability but lower selectivity, while Oppolzer’s sultam matches 8-phenylmenthol in ene reactions but lacks versatility .

Synthetic Challenges : Large-scale production of this compound remains laborious, prompting exploration of enzymatic routes for substitutes like cyclohexane-1,2-diol derivatives .

Biological Activity

(+)-8-Phenylmenthol is a chiral compound that has garnered attention for its diverse biological activities and applications in synthetic organic chemistry. This article explores its biological activity, focusing on its role as a chiral auxiliary, its pharmacological properties, and relevant research findings.

Overview of this compound

This compound is a derivative of menthol, characterized by the presence of a phenyl group at the 8-position. This modification enhances its utility as a chiral auxiliary in various chemical reactions, including asymmetric synthesis and stereoselective reactions. The compound's structure allows it to influence the stereochemistry of reactions effectively, making it valuable in the synthesis of biologically active compounds.

1. Chiral Auxiliary in Organic Synthesis

This compound has been employed as a chiral auxiliary to control stereochemistry in several reactions:

- Diels–Alder Reactions : It has shown significant effectiveness in controlling diastereoselectivity during Diels–Alder reactions, achieving high selectivity ratios (up to 65% de) when paired with specific substituents like tert-butyl groups .

- Radical Reactions : Its use in radical coupling reactions has demonstrated improved facial discrimination compared to other menthol derivatives, leading to higher yields and selectivity .

2. Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

- Antiproliferative Activity : In structure-activity relationship studies, compounds utilizing this compound as a chiral auxiliary have shown promising antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy .

- Hormonal Modulation : Some studies suggest that derivatives of this compound may influence hormonal activities, which could lead to applications in treating hormone-related conditions .

Case Studies

- Synthesis of Cyclic Somatostatin Analogs :

- Asymmetric Synthesis of Esters :

Data Tables

Q & A

Q. What is the standard protocol for synthesizing enantiopure (+)-8-Phenylmenthol from commercially available precursors?

this compound is synthesized from (R)-pulegone via a two-step process: (1) Formation of 8-phenylmenthones through arylation or alkylation, and (2) Monoelectronic reduction of the carbonyl group using sodium metal in toluene with isopropanol under reflux. This method favors thermodynamic control, yielding the trans isomer due to equatorial positioning of substituents on the cyclohexane ring . For detailed experimental steps, refer to the reduction conditions and isolation protocols outlined in Dias et al. (2018) .

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?

this compound induces stereochemical control by creating a chiral environment around reactive centers. Its bulky 8-phenyl group and rigid cyclohexane backbone sterically direct reactions, such as aza-Diels-Alder cycloadditions, to favor specific diastereomers. The auxiliary is later removed via hydrogenolysis or hydrolysis, retaining the desired enantiomer . Corey’s pioneering work demonstrated its utility in prostaglandin synthesis, highlighting its versatility in complex molecule assembly .

Q. What analytical techniques are essential for confirming the enantiopurity of this compound?

Chiral HPLC and polarimetry are standard for assessing enantiopurity. Additionally, nuclear magnetic resonance (NMR) with residual dipolar couplings (RDCs) and X-ray crystallography can resolve structural ambiguities, such as pro-chiral methyl group assignments . For synthetic intermediates, GC-MS and IR spectroscopy validate functional group transformations .

Advanced Research Questions

Q. How can researchers optimize the oxidative removal of this compound during synthetic workflows?

Traditional methods (e.g., PCC or Swern oxidation) are labor-intensive. A scalable alternative employs catalytic tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, achieving high yields under mild conditions. This method minimizes side reactions and simplifies purification .

Q. What mechanistic insights explain the diastereoselectivity of this compound in proline mimetic synthesis?

Computational studies (DFT) reveal that the phenyl group stabilizes transition states via π-π interactions, while the menthol backbone enforces conformational rigidity. For example, in azomethine ylide cycloadditions, the auxiliary’s stereochemistry directs facial selectivity, though unexpected failures (e.g., paraformaldehyde reactions) suggest solvent and temperature dependencies require further optimization .

Q. How do conformational dynamics of this compound impact its utility in catalysis?

RDC and DFT analyses identify three dominant conformers with nearly equal populations, challenging assumptions about thermodynamic preference. This equilibration may reduce stereochemical predictability in flexible systems. Researchers must account for dynamic behavior when designing reactions, potentially using low-temperature NMR to "freeze" conformers for analysis .

Q. What strategies improve the recovery and reuse of this compound in large-scale syntheses?

Post-reaction recovery involves ether extraction after acid-base workup, achieving >95% recovery in camptothecin syntheses. Recycling efficiency depends on minimizing aqueous solubility and oxidative degradation. Recent advances in immobilized auxiliaries (e.g., polymer-supported menthol derivatives) enhance recyclability but require tailored linker chemistry .

Data Contradictions and Resolution

Q. Why do conflicting reports exist about the enantiomeric excess achieved using this compound?

Discrepancies often arise from variations in reduction conditions (e.g., Na vs. LiAlH₄) or incomplete kinetic control. For instance, sodium reduction favors the thermodynamically stable trans isomer, while borohydrides may yield kinetic products. Cross-validating methods (e.g., chiral HPLC vs. Mosher ester analysis) resolves such conflicts .

Q. How can researchers address challenges in assigning absolute configuration to this compound derivatives?

Combining X-ray crystallography with electronic circular dichroism (ECD) calculations resolves ambiguities. For flexible intermediates, RDC-guided NMR analysis correlates experimental data with DFT-predicted conformers, though equal population scenarios (as in ) necessitate complementary techniques like vibrational spectroscopy.

Methodological Recommendations

Q. What computational tools are recommended for studying this compound’s stereochemical effects?

Gaussian (DFT) and ORCA (molecular mechanics) model transition states and conformational landscapes. For RDC analysis, PALES or REDCAT software aligns experimental NMR data with predicted structures .

Q. How should researchers design kinetic studies to probe this compound’s role in asymmetric induction?

Use stopped-flow NMR or in situ IR to monitor reaction progress. Variable-temperature experiments elucidate entropy/enthalpy contributions, while isotopic labeling (e.g., deuterated auxiliaries) tracks steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.